lithium;1,1,1-trimethoxybutane

Description

Lithium;1,1,1-trimethoxybutane (C8H18LiO3) is a lithium-containing organometallic compound derived from 1,1,1-trimethoxy-3-methylbutane (CAS 74252-65-6) . The parent compound is characterized by a branched alkane structure with three methoxy groups attached to the central carbon, forming a sterically hindered environment. Key physical properties include:

- Molecular weight: 162.23 g/mol (parent compound)

- Boiling point: 149.2 °C at 760 mmHg

- Density: 0.9 g/cm³

- Solubility: Likely soluble in organic solvents due to its lipophilic trimethoxy groups .

The lithium derivative is hypothesized to form via deprotonation or substitution at the methoxy-bearing carbon, creating a stabilized lithium-alkoxide complex. Such compounds are typically employed in organic synthesis as bases or nucleophiles, leveraging the electron-donating methoxy groups to modulate reactivity.

Properties

CAS No. |

139408-80-3 |

|---|---|

Molecular Formula |

C7H15LiO3 |

Molecular Weight |

154.2 g/mol |

IUPAC Name |

lithium;1,1,1-trimethoxybutane |

InChI |

InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |

InChI Key |

QHLVUAAPLZGMPF-UHFFFAOYSA-N |

Canonical SMILES |

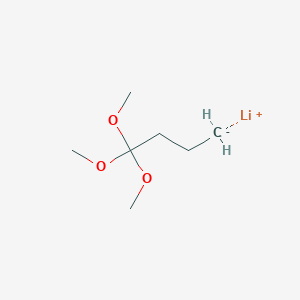

[Li+].COC(CC[CH2-])(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:

C7H16O3+Li→C7H16O3Li

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: The lithium atom can be substituted with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.

Major Products Formed

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces alkanes or alkenes.

Substitution: Produces new organolithium compounds with different alkyl or aryl groups.

Scientific Research Applications

Lithium;1,1,1-trimethoxybutane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Lithium Trifluoromethanesulfonate (Lithium Triflate)

- Molecular formula : CF3LiO3S

- Applications : Widely used as a conductive salt in lithium-ion batteries and as a catalyst in organic reactions due to its high solubility in polar aprotic solvents .

- Key differences: Unlike lithium;1,1,1-trimethoxybutane, lithium triflate is highly polar and hygroscopic, making it unsuitable for non-polar reaction environments. Its trifluoromethyl group enhances thermal stability but reduces nucleophilicity compared to methoxy-stabilized lithium compounds .

Lithium Bis(trifluoromethanesulfonyl)imide

- Molecular formula: C2F6LiNO4S2

- Applications : A cornerstone in ionic liquid formulations and high-temperature electrolytes due to exceptional thermal stability and low viscosity .

- Key differences : The imide structure provides superior electrochemical stability compared to this compound, which lacks the delocalized charge of the bis(triflyl)imide anion .

Lithium Diisopropylamide (LDA)

- Molecular formula : C6H14LiN

- Applications: A strong, non-nucleophilic base for deprotonation reactions in synthesis .

- Key differences : LDA’s reactivity is driven by its amide structure, enabling rapid deprotonation of acidic protons. In contrast, this compound may exhibit milder basicity due to steric hindrance and electron-donating methoxy groups .

Lithium Trimethylsilanolate

- Molecular formula : C3H9LiOSi

- Applications : Used in silylation reactions and as a precursor for silicon-based materials .

- Key differences : The silicon-oxygen bond in this compound confers distinct reactivity in silylation, whereas this compound’s carbon-centered structure favors alkylation or ether-forming reactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.